1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone
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Overview
Description
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a hydroxy-ethoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with 2-chloroethanol under basic conditions to introduce the hydroxy-ethoxy group. This is followed by acylation with ethanoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxy-ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[3-(2-Oxo-ethoxy)-pyrrolidin-1-yl]-ethanone.
Reduction: Formation of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the hydroxy-ethoxy and ethanone groups.
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-propanone: Similar structure but with a propanone moiety instead of ethanone.
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-butanone: Similar structure but with a butanone moiety instead of ethanone
Uniqueness: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-ethoxy and ethanone groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[3-(2-hydroxyethoxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(11)9-3-2-8(6-9)12-5-4-10/h8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMOQINMSVDEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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